molecular formula C16H25NO2S B2580730 N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 321531-70-8

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2580730
CAS No.: 321531-70-8
M. Wt: 295.44
InChI Key: ARNMPSRYBDZPRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Conditions typically involve organic solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new sulfonamide derivative .

Scientific Research Applications

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The cycloheptyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2,4,6-trimethylbenzene-1-sulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclooctyl-2,4,6-trimethylbenzene-1-sulfonamide: Similar structure but with a cyclooctyl group.

Uniqueness

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-cycloheptyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17-15-8-6-4-5-7-9-15/h10-11,15,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMPSRYBDZPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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